2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid
Description
2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid is a propanoic acid derivative characterized by a phenoxy backbone substituted with a methyl(methylsulfonyl)amino group at the para position. The methylsulfonyl group may enhance metabolic stability and solubility compared to simpler alkyl or halogenated analogs .
Properties
Molecular Formula |
C11H15NO5S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]propanoic acid |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)14)17-10-6-4-9(5-7-10)12(2)18(3,15)16/h4-8H,1-3H3,(H,13,14) |
InChI Key |
PPJOTUBOXZCSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-(methylsulfonyl)aminophenol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative.
Scientific Research Applications
2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.
Comparison with Similar Compounds
Table 1: Comparison with Bezafibrate
Fluazifop-P (Agrochemical Herbicide)
Structure: (R)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid . Key Differences:
- Substituents: Fluazifop-P has a pyridinyloxy group, while the target compound uses a methylsulfonylamino substituent.
- Stereochemistry: Fluazifop-P’s (R)-enantiomer is bioactive, highlighting the importance of chirality in propanoic acid derivatives .
Table 2: Comparison with Fluazifop-P
Pharmaceutical Impurities (Propanoic Acid Derivatives)
- Impurity K(EP): (2RS)-2-(4-Formylphenyl)-propanoic acid.
- Impurity L(EP): 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid. Key Insights:
- Substituent Effects : The methylsulfonyl group in the target compound likely improves water solubility compared to hydrophobic impurities like Impurity K(EP) (formyl group) .
- Stability : Sulfonyl groups are less prone to hydrolysis than ester or amide functionalities in other analogs.
Structural and Functional Insights
- Sulfonyl vs.
- Chirality : Unlike Fluazifop-P, the target compound’s stereochemical requirements are unclear, though enantiopure synthesis may be critical for activity .
Biological Activity
2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid is a chemical compound with a molecular formula of CHNOS, and a molecular weight of approximately 334.4 g/mol. This compound features a propanoic acid backbone, which is substituted with a phenoxy group that has a methyl(methylsulfonyl)amino moiety at the para position. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly as a bioactive agent due to its functional groups that may interact with biological systems .
The primary biological activity of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid is attributed to its role as a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is involved in various cellular processes, including gene expression and protein homeostasis. Inhibition of HDAC6 has been linked to promising anticancer activities, making this compound a candidate for further investigation in cancer therapeutics .
Potential Therapeutic Applications
- Anticancer Activity : The inhibition of HDAC6 may lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, although detailed studies are needed to confirm these findings.
- Neuroprotective Effects : The structural characteristics hint at possible neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds similar to 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide | Contains phenoxy and arylacetamide moieties | Potential anticancer activity |
| 3-(4-{4-[(benzyl{2-methyl-3-[(methylsulfonyl)amino]phenyl}amino]methyl]phenoxy}phenyl)propanoic Acid | Larger aromatic system with sulfonamide | Antitumor properties |
| 2-Methyl-2-(4-methylphenoxy)propanoic Acid | Similar propanoic acid structure | Potential metabolic effects |
The unique combination of functional groups in 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid differentiates it from other compounds and contributes to its selective biological activity .
Inhibition Studies
Research indicates that 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid exhibits significant binding affinity for HDAC6. In vitro studies have demonstrated that this compound can effectively inhibit HDAC6 activity, leading to alterations in gene expression profiles associated with cancer progression .
Toxicological Assessments
Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary data suggest low toxicity levels in cellular models; however, comprehensive toxicological assessments are required to establish safety thresholds for potential therapeutic use.
Future Research Directions
Further research is needed to elucidate the full spectrum of biological activities associated with 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid. Key areas for future investigation include:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on HDAC6 and related pathways.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile in a living organism.
- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be necessary to assess efficacy in human populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
